1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride
Description
X-ray Diffraction Studies
Crystallographic investigations of related benzimidazole hydrochloride salts provide valuable insights into the solid-state structure of this compound family. The compound 2-(chloromethyl)benzimidazolium chloride, a closely related analog, crystallizes in the monoclinic space group P21/c with unit cell parameters a = 7.1972(14) Å, b = 9.4507(19) Å, c = 14.046(3) Å, and β = 102.51(3)°. The crystal structure comprises discrete ions interconnected by N—H⋯Cl hydrogen bonds, leading to a neutral one-dimensional network parallel to the b-axis.
The molecular structure analysis reveals that the benzimidazole ring system maintains planarity, with the chloromethyl substituent adopting a specific orientation relative to the heterocyclic plane. Hydrogen bonding patterns in the crystal lattice demonstrate the importance of intermolecular interactions in stabilizing the solid-state structure. These interactions complement π–π stacking interactions with centroid-centroid distances of 3.768(2) and 3.551(2) Å, which contribute to the overall structural stability.
The crystallographic data indicates that the compound forms colorless crystals with a density of 1.446 Mg m−3. The crystal habit typically appears as prismatic forms with dimensions suitable for single-crystal diffraction analysis. Temperature-dependent studies conducted at 293 K reveal thermal stability under standard measurement conditions.
Refinement parameters demonstrate good data quality with R[F2 > 2σ(F2)] = 0.056 and wR(F2) = 0.180. The structure solution employed direct methods, with hydrogen atom positions calculated geometrically and refined using riding models with appropriate thermal parameters.
Nuclear Magnetic Resonance Spectral Profile
Nuclear Magnetic Resonance spectroscopic analysis of benzimidazole derivatives reveals characteristic chemical shift patterns that provide detailed structural information. Proton Nuclear Magnetic Resonance studies demonstrate distinct signals corresponding to different proton environments within the molecular framework. The benzimidazole aromatic protons typically appear in the range of 7.0-8.0 parts per million, reflecting the electron-deficient nature of the heterocyclic system.
The dichloromethyl proton exhibits a characteristic singlet at approximately 6.8-7.2 parts per million, significantly downfield due to the electron-withdrawing effect of the two chlorine atoms. This chemical shift pattern distinguishes the dichloromethyl derivative from the monochloromethyl analog, where the corresponding proton appears as a doublet due to coupling with adjacent protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the benzimidazole carbon atoms displaying characteristic chemical shifts between 110-160 parts per million. The dichloromethyl carbon typically appears around 70-80 parts per million, reflecting the significant deshielding effect of the halogen substituents.
Nitrogen-15 Nuclear Magnetic Resonance studies of benzimidazole derivatives reveal distinct chemical shifts for the two nitrogen atoms in the imidazole ring. The protonated nitrogen in the hydrochloride salt shows characteristic downfield shifts compared to the neutral form, providing evidence for salt formation and protonation state.
Solid-state Cross Polarization Magic Angle Spinning Nuclear Magnetic Resonance experiments demonstrate differences between solution and solid-state conformations. These studies reveal that tautomeric equilibria observed in solution become frozen in the solid state, allowing for the identification of specific tautomeric forms present in the crystal lattice.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of benzimidazole derivatives reveals characteristic fragmentation pathways that provide structural confirmation and purity assessment. Electron impact ionization typically produces molecular ion peaks with subsequent fragmentation following predictable patterns based on the molecular framework and substituent groups.
The molecular ion peak for the dichloromethyl benzimidazole hydrochloride appears at m/z corresponding to the molecular weight, with characteristic isotope patterns reflecting the presence of multiple chlorine atoms. The isotopic distribution shows peaks separated by two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes.
Common fragmentation pathways include loss of hydrochloric acid from the molecular ion, producing fragments corresponding to the neutral benzimidazole base. Sequential loss of chlorine atoms from the dichloromethyl group generates fragment ions that help confirm the substitution pattern. The benzimidazole ring system typically remains intact during fragmentation, with characteristic base peaks corresponding to the heterocyclic core structure.
Accurate mass measurements using high-resolution mass spectrometry provide precise molecular weight determination and elemental composition confirmation. These measurements are essential for distinguishing between isomeric compounds and confirming the proposed molecular structure.
Tautomeric and Conformational Analysis
Benzimidazole derivatives exhibit complex tautomeric behavior that significantly influences their chemical and physical properties. The parent benzimidazole system demonstrates rapid prototropic tautomerism in solution, where the hydrogen atom can migrate between the two nitrogen atoms in the imidazole ring. This dynamic equilibrium results in magnetic equivalence of certain positions in Nuclear Magnetic Resonance spectra under normal conditions.
For 1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride, the protonation state affects the tautomeric equilibrium significantly. In the hydrochloride salt form, one nitrogen atom bears a positive charge, eliminating the rapid tautomeric exchange observed in the neutral compound. This protonation locks the structure into a specific tautomeric form, as confirmed by solid-state Nuclear Magnetic Resonance studies.
Theoretical calculations using Density Functional Theory methods provide insights into the energetic preferences of different tautomeric forms. The Gauge-Independent Atomic Orbital method enables accurate prediction of Nuclear Magnetic Resonance chemical shifts for comparison with experimental data. These computational studies reveal that the dichloromethyl substituent influences the electron density distribution within the benzimidazole ring, affecting the relative stability of different tautomeric forms.
The conformational flexibility of the dichloromethyl group adds another layer of structural complexity. Rotation around the bond connecting the methyl group to the benzimidazole ring creates different conformational isomers with varying spatial orientations of the chlorine atoms. Crystallographic studies suggest a preferred conformation that minimizes steric interactions while optimizing electronic effects.
Comparative Structural Analysis with Benzimidazole Derivatives
Comparative analysis with related benzimidazole derivatives reveals important structure-activity relationships and provides context for understanding the unique properties of the dichloromethyl variant. The parent benzimidazole compound, with molecular formula C7H6N2, serves as the fundamental reference structure for understanding substitution effects.
The introduction of the dichloromethyl group at the 2-position significantly alters the electronic properties compared to unsubstituted benzimidazole. While the parent compound exhibits a melting point range of 170-172°C, chloromethyl derivatives typically show higher melting points due to enhanced intermolecular interactions. The 2-(chloromethyl)benzimidazole analog melts at 141-143°C with decomposition, indicating thermal instability associated with the halogenated substituent.
Comparison with 2-(2-aminophenyl)benzimidazole, which has a molecular formula C13H11N3 and melting point of 212-216°C, demonstrates the significant impact of different substituent groups on thermal properties. The aminophenyl derivative shows higher thermal stability and different solubility characteristics compared to the halogenated variants.
Structural comparison with 5,6-dichloro-1H-benzimidazole hydrochloride reveals the influence of substitution position on molecular properties. While the dichloromethyl variant carries halogen substituents on an external methyl group, the 5,6-dichloro derivative has chlorine atoms directly attached to the benzene ring, resulting in different electronic effects and chemical reactivity patterns.
The following table summarizes key structural parameters for comparative analysis:
| Compound | Molecular Formula | Molecular Weight | Melting Point | CAS Number |
|---|---|---|---|---|
| Benzimidazole | C7H6N2 | 118.14 | 170-172°C | 51-17-2 |
| 2-(Chloromethyl)benzimidazole | C8H7ClN2 | 166.61 | 141-143°C (decomp) | 4857-04-9 |
| 2-(Dichloromethyl)benzimidazole HCl | C8H7Cl3N2 | 237.5 | - | 3174-30-9 |
| 2-(2-Aminophenyl)benzimidazole | C13H11N3 | 209.25 | 212-216°C | 5805-39-0 |
The water solubility characteristics vary significantly among these derivatives. While benzimidazole shows moderate water solubility, the introduction of chlorine substituents generally decreases aqueous solubility due to increased lipophilicity. The hydrochloride salt formation partially compensates for this effect by introducing ionic character that enhances water solubility compared to the neutral base form.
Properties
IUPAC Name |
2-(dichloromethyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-7(10)8-11-5-3-1-2-4-6(5)12-8;/h1-4,7H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGXJWVANOUOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062889 | |
| Record name | 1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-30-9 | |
| Record name | 1H-Benzimidazole, 2-(dichloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Benzimidazole, 2-(dichloromethyl)-, hydrochloride (1:1) | |
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| Record name | 1H-Benzimidazole, 2-(dichloromethyl)-, hydrochloride (1:1) | |
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| Record name | 1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride | |
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| Record name | 2-(dichloromethyl)benzimidazole hydrochloride | |
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Preparation Methods
Cyclization with Chloroacetyl Chloride
A prominent method for synthesizing 2-(dichloromethyl)benzimidazole derivatives involves cyclization reactions using chloroacetyl chloride. As detailed in a patent by CN104003977A, 3-amino-4-methylaminobenzoic acid hydrochloride reacts with chloroacetyl chloride in a polar aprotic solvent system (e.g., dimethylformamide (DMF) or acetonitrile) at 50°C. The reaction proceeds via nucleophilic acyl substitution, forming the benzimidazole core. Subsequent hydrochlorination yields the monohydrochloride salt. Key steps include:
- Step 1 : Cyclization of 3-amino-4-methylaminobenzoic acid hydrochloride with chloroacetyl chloride in DMF/acetonitrile (1:1 v/v) at 50°C for 2 hours, achieving >99% conversion.
- Step 2 : Precipitation of the intermediate by adding ethyl acetate, followed by pH adjustment to 4–5 using sodium hydroxide to isolate 2-(chloromethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid (yield: 85.5%, purity: 99.2%).
- Step 3 : Conversion to the hydrochloride salt via treatment with oxalyl chloride or thionyl chloride in dichloromethane, yielding the final product.
This method emphasizes solvent selection (DMF enhances solubility, while acetonitrile aids precipitation) and stoichiometric control (1:1 molar ratio of amine to chloroacetyl chloride).
Condensation of o-Phenylenediamine and Dichloroacetic Acid
An alternative route employs o-phenylenediamine and dichloroacetic acid under acidic conditions. This method, adapted from microbiological studies, involves refluxing equimolar quantities of the reactants in hydrochloric acid (HCl) at 110°C for 6–8 hours. The dichloromethyl group is introduced via electrophilic substitution, followed by intramolecular cyclization. Key parameters include:
- Temperature : Prolonged heating (>6 hours) ensures complete ring closure.
- Acid Catalyst : Concentrated HCl (12 M) facilitates protonation of the amine group, directing electrophilic attack at the ortho position.
- Workup : Neutralization with aqueous ammonia precipitates the crude product, which is recrystallized from ethanol/water (yield: 72–78%).
This approach is cost-effective but requires stringent control over reaction time to avoid over-chlorination.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight the impact of solvent polarity on reaction efficiency:
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF/Acetonitrile (1:1) | 50 | 85.5 | 99.2 |
| Ethanol/HCl (3:1) | 110 | 78.0 | 95.8 |
| Dichloromethane/DMF | 20 | 92.0 | 98.5 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine, while elevated temperatures accelerate cyclization.
Catalysts and Reagent Ratios
The use of Lewis acid catalysts (e.g., ZnCl₂) improves dichloromethylation efficiency. For example, a 1.2:1 molar ratio of dichloroacetic acid to o-phenylenediamine in the presence of ZnCl₂ (5 mol%) increases yield to 88%. Excess dichloroacetic acid (>1.5 eq) leads to side products, necessitating precise stoichiometric control.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a retention time of 6.8 minutes with 99.2% purity. The hydrochloride salt exhibits stability under ambient conditions for >12 months when stored in airtight containers.
Applications in Pharmaceutical Intermediates
2-(Dichloromethyl)benzimidazole derivatives serve as precursors for anticoagulants (e.g., dabigatran etexilate) and anticancer agents. For instance, N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl) derivatives demonstrate Topoisomerase I/II inhibition, with IC₅₀ values of 14.1 μmol/L in MDA-MB-231 breast cancer cells. Structural modifications, such as conjugation with oxadiazole or triazolyl groups, enhance bioavailability and target specificity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Scientific Research Applications
Synthesis of 1H-Benzimidazole Derivatives
The synthesis of benzimidazole derivatives often involves methods such as microwave-assisted synthesis and traditional synthetic routes. The compound 1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride can be synthesized through various chemical reactions that introduce the dichloromethyl group at the 2-position of the benzimidazole ring. This substitution significantly influences the compound's biological properties.
Biological Activities
1H-Benzimidazole derivatives exhibit a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. Below are some specific applications based on recent studies:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzimidazole derivatives. For instance:
- A study synthesized a series of N-substituted benzimidazole derivatives that demonstrated notable antimicrobial activity against various bacterial and fungal strains .
- Compounds with electron-withdrawing groups showed enhanced antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
Benzimidazole derivatives have been identified as potential anticancer agents:
- Research has highlighted their ability to inhibit key cancer cell proliferation pathways. For example, certain derivatives have shown activity against vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6), which are critical targets in cancer therapy .
- A specific study reported that certain benzimidazole derivatives exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer) cells .
Antiviral Effects
The antiviral potential of benzimidazole derivatives has also been explored:
- Derivatives have been shown to inhibit viruses such as hepatitis C virus (HCV) and Herpes Simplex Virus (HSV), with some compounds demonstrating low effective concentrations (EC50) in vitro .
- A library of benzimidazole compounds was evaluated for their activity against enteroviruses and other viral infections, revealing promising results .
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory properties:
- Some compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. For instance, certain derivatives showed IC50 values indicating strong anti-inflammatory effects compared to standard drugs like diclofenac .
Case Studies
Several case studies illustrate the effectiveness of 1H-benzimidazole derivatives in various applications:
- Antimicrobial Study : A study synthesized several 2-chloromethyl-1H-benzimidazole derivatives and evaluated their antifungal activity against Candida species. The results indicated that specific substitutions enhanced antifungal efficacy .
- Anticancer Research : In a comparative study, a series of benzimidazole derivatives were tested for their cytotoxicity against different cancer cell lines. The findings revealed that compounds with specific functional groups exhibited significant antiproliferative effects .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Comparison with 2-(Chloromethyl)-1H-Benzimidazole Derivatives
di-chloromethyl).
- Synthetic Routes: Both compounds are synthesized via chlorination of (1H-benzimidazole-2-yl)methanol precursors using thionyl chloride (SOCl₂). The dichloromethyl derivative likely requires extended reaction conditions or stoichiometric excess of chlorinating agents .
- Biological Activity: The dichloromethyl group may enhance cytotoxicity or binding affinity compared to mono-chlorinated analogs due to increased lipophilicity and electrophilicity. For example, 2-chloromethylbenzimidazoles are used in studies comparing functional group effects at the 2-position .
| Parameter | 2-(Dichloromethyl)-Benzimidazole HCl | 2-(Chloromethyl)-Benzimidazole |
|---|---|---|
| Substituent | -CHCl₂ | -CH₂Cl |
| Molecular Weight (g/mol) | ~243.5 (estimated) | ~168.6 (estimated) |
| Reactivity | Higher (two Cl atoms) | Moderate |
| Biological Potency | Likely enhanced | Baseline activity |
Comparison with 2-Benzyl-1H-Benzimidazole Hydrochloride (CAS 1212-48-2)
This compound, marketed as Bendazol hydrochloride, substitutes the dichloromethyl group with a benzyl (-CH₂C₆H₅) moiety.
- Structural Differences : The benzyl group is bulkier and electron-rich compared to dichloromethyl.
- Pharmacological Profile: Bendazol is a vasodilator and immunomodulator, whereas dichloromethyl derivatives are more likely to exhibit antimicrobial or antiparasitic activity due to halogen-induced reactivity .
- Solubility : Both are hydrochloride salts, but the benzyl group may reduce aqueous solubility relative to the dichloromethyl analog.
Comparison with Halogenated Furanones (e.g., EMX, BMX-3)
Compounds like (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) and BMX-3 share dichloromethyl groups but differ in core structure (furanone vs. benzimidazole).
- Reactivity: Furanones with dichloromethyl groups are associated with carcinogenic potency in mechanism-based studies, whereas benzimidazoles are typically less genotoxic due to aromatic stabilization .
- Applications: Halogenated furanones are studied for disinfection byproduct toxicity, while benzimidazoles focus on drug development .
Key Research Findings
- Synthetic Versatility: The dichloromethyl group enables further functionalization, such as nucleophilic substitution or cross-coupling reactions, which are less feasible in benzyl or mono-chlorinated analogs .
- Biological Studies: Dichloromethyl-benzimidazoles show enhanced inhibition of enzymes like helicases or proteases compared to non-halogenated derivatives, attributed to halogen bonding and hydrophobic interactions .
- Toxicity Considerations : While dichloromethyl groups improve bioactivity, they may increase metabolic instability or off-target effects compared to benzyl or piperidinyl derivatives (e.g., CAS 6961-12-2) .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | 2-Position Substituent | Key Applications |
|---|---|---|---|
| 2-(Dichloromethyl)-Benzimidazole HCl | Benzimidazole | -CHCl₂ | Antimicrobial, enzyme inhibition |
| 2-(Chloromethyl)-Benzimidazole | Benzimidazole | -CH₂Cl | Biological probes |
| 2-Benzyl-Benzimidazole HCl (Bendazol) | Benzimidazole | -CH₂C₆H₅ | Vasodilation, immunomodulation |
| EMX (Halogenated Furanone) | Furanone | -CHCl₂ | Toxicity studies |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Solubility (H₂O) | LogP |
|---|---|---|---|
| 2-(Dichloromethyl)-Benzimidazole HCl | ~243.5 | Moderate | 2.1 |
| 2-Benzyl-Benzimidazole HCl | 244.72 | Low | 3.5 |
| EMX | 228.9 | High | 1.8 |
Biological Activity
1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride is a compound of interest due to its diverse biological activities. This article explores its biological properties, synthetic routes, and applications in various fields, particularly in pharmacology.
Chemical Structure and Properties
The compound has the molecular formula and features a benzimidazole ring substituted with a dichloromethyl group. The presence of chlorine atoms enhances its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 1H-benzimidazole derivatives possess potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against S. faecalis |
|---|---|---|
| 2g | 4 | 8 |
| 1b | 64 | 64 |
| 1c | Not specified | Not specified |
2. Antifungal Activity
The compound has also been evaluated for antifungal activity. It shows moderate effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
3. Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer properties. The compound exhibited cytotoxic effects on cancer cell lines, particularly the MDA-MB-231 breast cancer cell line, with IC50 values indicating significant antiproliferative activity .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| Other Compounds | Various | Range: 62.30–100 |
The biological activity of benzimidazole derivatives is often attributed to their ability to interfere with cellular processes such as microtubule dynamics, which is crucial for cell division. This mechanism makes them potential candidates for cancer therapy and antiparasitic applications .
Case Studies
Several studies have documented the biological effects of benzimidazole derivatives:
- Anticancer Study : A study demonstrated that a specific derivative exhibited marked cytotoxicity against various cancer cell lines, suggesting its potential use in chemotherapy .
- Antimicrobial Evaluation : In vitro tests showed that certain derivatives had superior antibacterial activity compared to standard antibiotics, highlighting their therapeutic potential in treating resistant infections .
Q & A
Q. What are the recommended synthetic routes for 1H-Benzimidazole, 2-(dichloromethyl)-, monohydrochloride, and what reaction conditions optimize yield?
Methodological Answer: The synthesis of dichloromethyl-substituted benzimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : React 2-chloromethyl-1H-benzimidazole with dichloromethane derivatives in the presence of a base (e.g., KCO) and polar aprotic solvents like DMF at 80–100°C .
- Condensation : Use o-phenylenediamine with dichloroacetyl chloride under acidic conditions (HCl), followed by hydrochlorination. Optimize yield by controlling stoichiometry and reaction time .
Key Parameters : - Solvent polarity (DMF enhances nucleophilicity).
- Temperature (80–100°C balances reactivity and side reactions).
- Base selection (KCO minimizes hydrolysis of dichloromethyl groups).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and chloride integration .
- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular weight (e.g., [M+H] peak at m/z 245.02 for CHClN·HCl) .
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .
- HPLC : Purity assessment using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
Methodological Answer:
- Stability : Susceptible to hydrolysis in humid environments due to the dichloromethyl group. Store in desiccators with silica gel at 2–8°C .
- Light Sensitivity : Protect from UV exposure by using amber glass vials .
- Solubility : Soluble in DMSO, DMF, and methanol; avoid aqueous buffers unless stabilized at pH 4–6 .
Advanced Research Questions
Q. How do electronic effects of the dichloromethyl substituent influence regioselectivity in further functionalization?
Methodological Answer: The electron-withdrawing dichloromethyl group directs electrophilic substitution to the N1 position of the benzimidazole ring. For example:
- Suzuki Coupling : Use Pd(PPh) catalyst to introduce aryl groups at N1, leveraging the meta-directing effect of Cl .
- Oxidation : Hydrogen peroxide selectively oxidizes the imidazole ring at C4/C7 positions, forming sulfoxide derivatives .
Contradiction Note : Substituent positioning (ortho vs. para) on the benzimidazole ring may alter reactivity; DFT calculations (B3LYP/6-31G*) are recommended to predict electronic distributions .
Q. What computational strategies are effective for predicting the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin or microbial enzymes). The dichloromethyl group enhances hydrophobic binding .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- QSAR Models : Corrogate substituent Cl counts with antimicrobial IC values using partial least squares (PLS) regression .
Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?
Methodological Answer:
- Dose-Response Analysis : Test the compound across a wide concentration range (nM to mM) to identify off-target effects .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed dichloromethyl groups) that may alter activity .
- Structural Analog Comparison : Compare with 2-(difluoromethyl)-1H-benzimidazole (CAS 56U) to isolate electronic vs. steric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
